

The Alchemist's Amino Alcohol: A Technical Guide to Boc-D-Tryptophanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Boc-D-tryptophanol*

Cat. No.: B126522

[Get Quote](#)

For the discerning researcher, scientist, and drug development professional, this guide provides an in-depth exploration of **Boc-D-tryptophanol** (CAS Number: 158932-00-4). We move beyond a simple datasheet to offer a practical and scientifically grounded resource for the effective application of this critical chiral building block.

At its core, **Boc-D-tryptophanol**, systematically named tert-butyl N-[(2R)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate, is more than just a protected amino alcohol. It is a key that unlocks specific stereochemical pathways in the synthesis of complex peptides, peptidomimetics, and pharmacologically active molecules. Its utility is rooted in the strategic interplay between the D-chiral center, the nucleophilic indole side chain of the tryptophan moiety, and the acid-labile tert-butyloxycarbonyl (Boc) protecting group. This guide will illuminate the nuances of its properties, handling, and application, with a focus on the causal relationships that govern its reactivity and utility.

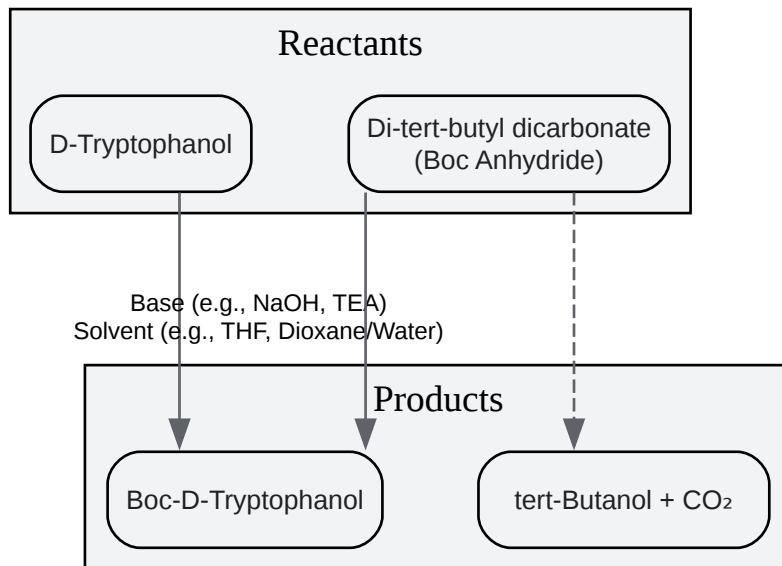
Part 1: Foundational Chemical and Physical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of successful and reproducible research. The characteristics of **Boc-D-tryptophanol** are summarized below, providing a clear reference for experimental design.

Property	Value	Source(s)
CAS Number	158932-00-4	[1] [2]
Molecular Formula	C ₁₆ H ₂₂ N ₂ O ₃	[1]
Molecular Weight	290.36 g/mol	[1]
Appearance	White to pale cream solid/powder	[1] [3]
Melting Point	118-123 °C	[1]
Optical Rotation	[α]D ²³ = +54 ± 2° (c=2.0 in Acetic Acid)	[1]
Purity (Typical)	≥ 99% (HPLC)	[1]
Synonyms	Boc-D-Trp-ol, Boc-(R)-2-amino-3-(3-indolyl)-1-propanol	[1]

The Boc protecting group imparts a significant alteration to the solubility profile of the parent D-tryptophanol. While D-tryptophan itself exhibits limited solubility in many organic solvents, **Boc-D-tryptophanol** is soluble in a range of common laboratory solvents including methanol, chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[\[4\]](#)[\[5\]](#) This enhanced solubility is a direct consequence of the lipophilic tert-butyl group, facilitating its use in a broader array of reaction conditions.

Part 2: The Art of Protection and Deprotection: A Mechanistic Perspective


The utility of **Boc-D-tryptophanol** is intrinsically linked to the chemistry of the Boc protecting group. Understanding the mechanisms of its application and removal is critical for its successful deployment in multi-step syntheses.

Synthesis of Boc-D-Tryptophanol

The synthesis of **Boc-D-tryptophanol** from its parent amino alcohol, D-tryptophanol, is a standard nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of

the amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc anhydride).

Diagram 1: Synthesis of **Boc-D-Tryptophanol**

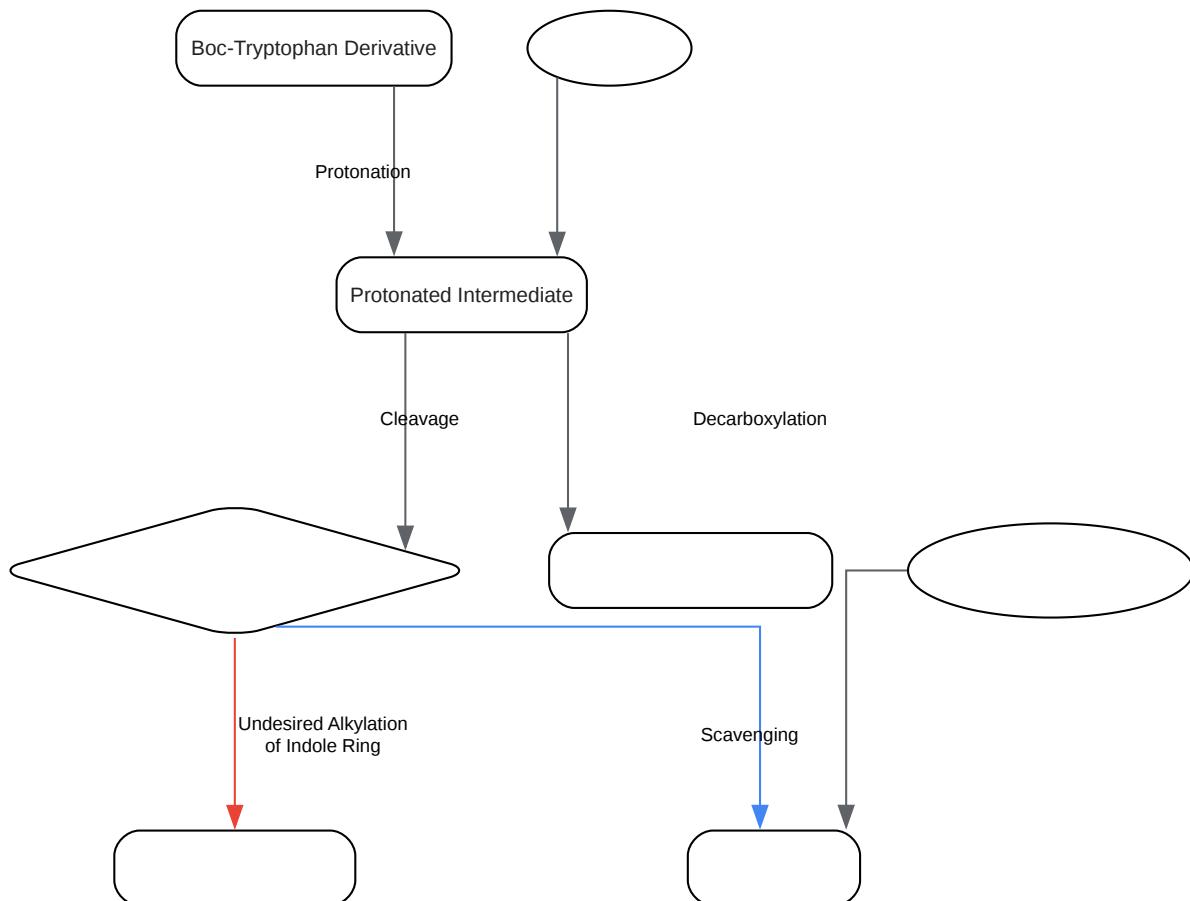
[Click to download full resolution via product page](#)

A schematic representation of the Boc protection of D-Tryptophanol.

Experimental Protocol: Synthesis of **Boc-D-Tryptophanol**

This protocol is a generalized procedure based on standard Boc protection methodologies.[\[6\]](#)

- **Dissolution:** Dissolve D-tryptophanol (1.0 eq) in a suitable solvent system, such as a 1:1 mixture of dioxane and water.
- **Basification:** Add a base, such as sodium hydroxide (NaOH) or triethylamine (TEA) (1.5-2.0 eq), to the solution to deprotonate the amino group, thereby increasing its nucleophilicity.
- **Reagent Addition:** To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) portion-wise or as a solution in the reaction solvent.
- **Reaction:** Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).


- Work-up: Once the reaction is complete, acidify the mixture to a pH of 2-3 with a suitable acid (e.g., aqueous HCl).
- Extraction: Extract the product into an organic solvent such as ethyl acetate.
- Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

The Critical Step: Boc Deprotection and the Indole Ring Challenge

The removal of the Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).^[7] The mechanism involves protonation of the carbamate oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to yield the free amine.^[7]

However, for tryptophan derivatives, this step is fraught with peril. The tert-butyl cation generated is a potent electrophile that can readily alkylate the electron-rich indole ring of the tryptophan side chain, a significant and often problematic side reaction.^{[7][8]} This leads to the formation of a side product with a mass increase of 56 Da.^[7]

Diagram 2: The Challenge of Boc Deprotection in Tryptophan Derivatives

[Click to download full resolution via product page](#)

Deprotection pathway and the critical role of scavengers.

To mitigate this, the use of "scavengers" is imperative. These are nucleophilic species added to the deprotection cocktail that are more reactive towards the tert-butyl cation than the indole ring.[9]

Commonly Used Scavengers for Tryptophan Protection:

- Triisopropylsilane (TIS): A highly effective carbocation scavenger.[7]

- Triethylsilane (TES): Another effective silane-based scavenger.[7]
- Anisole: A classic scavenger that acts as a decoy for the electrophile.[9]
- 1,2-Ethanedithiol (EDT): Particularly effective at preventing acid-catalyzed oxidation of the indole ring, another potential side reaction.[7]

Experimental Protocol: Acidic Deprotection of **Boc-D-Tryptophanol**

This protocol provides a general guideline for the deprotection of **Boc-D-tryptophanol** in solution.

- Preparation: Dissolve the **Boc-D-tryptophanol** in an appropriate anhydrous solvent, such as dichloromethane (DCM), in a round-bottom flask under an inert atmosphere.
- Scavenger Addition: Add the chosen scavenger or scavenger cocktail. A common and effective choice is Triisopropylsilane (TIS) at a concentration of 2.5-5% (v/v).[7]
- Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add trifluoroacetic acid (TFA), typically in a 1:1 ratio with the DCM, to the stirred solution.
- Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 30 minutes to 2 hours).
- Work-up:
 - Removal of Volatiles: Concentrate the reaction mixture under reduced pressure to remove the majority of the TFA and DCM. Co-evaporation with toluene can aid in the removal of residual TFA.[10]
 - Precipitation: The deprotected product, often as a TFA salt, can be precipitated by adding the concentrated reaction mixture to a cold non-polar solvent like diethyl ether. The precipitate can then be collected by filtration.
 - Aqueous Work-up: Alternatively, the reaction mixture can be diluted with an organic solvent and washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the excess acid. The organic layer is then dried and concentrated.

- Purification: The crude product can be further purified by recrystallization or chromatography if necessary.

Part 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of **Boc-D-tryptophanol**. Below are the expected spectral characteristics.

Technique	Expected Features
¹ H NMR	Signals corresponding to the protons of the Boc group (a singlet around 1.4 ppm), the indole ring protons (in the aromatic region, ~7-8 ppm), and the protons of the tryptophanol backbone. The chiral center will lead to diastereotopic protons in the methylene groups.
¹³ C NMR	Resonances for the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the methyl carbons of the Boc group (~28 ppm), and the carbons of the indole ring and the tryptophanol backbone.
FT-IR	Characteristic absorption bands for the N-H stretch of the carbamate and indole (~3400 cm^{-1}), C-H stretches (~2900-3000 cm^{-1}), a strong C=O stretch of the carbamate (~1690 cm^{-1}), and C=C stretches of the aromatic indole ring (~1400-1600 cm^{-1}).
Mass Spec	The molecular ion peak $[\text{M}+\text{H}]^+$ is expected at m/z 291.17. Fragmentation patterns would likely show the loss of the Boc group or parts of it.

Note: While specific spectra for CAS 158932-00-4 are not readily available in the public domain, the above predictions are based on the known chemical structure and spectral data of analogous compounds.[\[8\]](#)[\[11\]](#)

Part 4: Applications in Research and Development

The unique structural features of **Boc-D-tryptophanol** make it a valuable tool in several areas of scientific research.

- Peptide Synthesis: As a protected amino alcohol, it serves as a versatile building block for creating peptidomimetics and modifying peptide backbones. The D-configuration is particularly important for synthesizing peptides with enhanced stability against enzymatic degradation.[\[1\]](#)
- Drug Development: The tryptophan moiety is a key pharmacophore in many neurologically active compounds. **Boc-D-tryptophanol** is utilized in the design and synthesis of compounds targeting serotonin receptors, which are implicated in mood disorders.[\[1\]](#)
- Biochemical Research: It is used as a tool to study tryptophan metabolism and its influence on various physiological and pathological processes.[\[1\]](#)
- Protein Engineering: The incorporation of this non-canonical amino alcohol can be used to modify proteins, potentially enhancing their stability, activity, or introducing novel functionalities.[\[1\]](#)

Part 5: Handling and Storage

Proper handling and storage are crucial to maintain the integrity of **Boc-D-tryptophanol**.

- Storage: Store in a cool (0-8°C), dry, and well-ventilated place.[\[1\]](#)
- Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin and eyes, and do not breathe dust. Use in a well-ventilated area.[\[5\]](#)

Conclusion

Boc-D-tryptophanol is a sophisticated chemical tool whose effective use requires a nuanced understanding of its properties and reactivity. This guide has aimed to provide not just the "what" but the "why" behind its application, with a particular focus on the critical considerations for its deprotection. By appreciating the delicate balance of reactivity within this molecule,

researchers can more effectively harness its potential in the pursuit of novel therapeutics and a deeper understanding of biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- 3. N(alpha)-Boc-D-tryptophanol, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. chembk.com [chembk.com]
- 5. chembk.com [chembk.com]
- 6. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. BOC-D-TRYPTOPHANOL(158932-00-4) 1H NMR [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- To cite this document: BenchChem. [The Alchemist's Amino Alcohol: A Technical Guide to Boc-D-Tryptophanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b126522#boc-d-tryptophanol-cas-number-158932-00-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com